3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid
Description
3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid is a chiral amino acid derivative featuring a benzo-1,4-dioxane scaffold fused to an aminopropanoic acid moiety. The (3S)-configuration of the aminopropanoic acid group suggests biological relevance, as L-amino acids are critical in enzymatic and receptor interactions.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c12-8(6-11(13)14)7-1-2-9-10(5-7)16-4-3-15-9/h1-2,5,8H,3-4,6,12H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
CAGUEQZBLIGCEU-QMMMGPOBSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)[C@H](CC(=O)O)N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid typically involves multi-step organic synthesis techniques. One common approach is the condensation of a suitable benzo-dioxane derivative with an aminopropanoic acid precursor under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are crucial to understanding its full mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure: Caffeic acid contains a dihydroxybenzene ring linked to a propenoic acid group .
- Key Differences: The target compound replaces caffeic acid’s hydroxyl groups with a benzo-1,4-dioxane ring, enhancing hydrolytic stability but reducing polar interactions. The (3S)-aminopropanoic acid moiety in the target compound introduces chirality and basicity, contrasting with caffeic acid’s planar, acidic propenoic acid chain.
- Applications: Caffeic acid is widely used as an antioxidant in food/cosmetics and a precursor in pharmacological research .
2.1.2 Pyrazole- and Triazine-Based Heterocycles
- Structure : Compounds like pyrazolo[5,1-c]benzotriazines feature fused aromatic systems with nitrogen-rich rings .
- Key Differences: The target compound’s benzo-1,4-dioxane ring offers oxygen-based electron density, unlike nitrogen-dominated pyrazole/triazine systems. The aminopropanoic acid side chain provides a zwitterionic character absent in purely aromatic heterocycles.
- Applications: Pyrazole/triazine derivatives are often explored as antimicrobial or anticancer agents . The target compound’s hybrid structure may bridge bioactivity (via heterocycle) and solubility (via amino acid).
Biological Activity
3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and possible therapeutic applications.
- Chemical Formula : C12H15NO4
- Molecular Weight : 237.25 g/mol
- CAS Number : 1213046-93-5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include benzodioxin derivatives and amino acids. The synthetic pathway includes the formation of the dioxane ring followed by the introduction of the amino propanoic acid moiety.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related benzodioxin derivatives have shown promising results in inhibiting tumor growth in vitro.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 5.0 |
| Compound B | MCF7 (Breast) | 10.0 |
| This compound | A549 (Lung) | TBD |
Antimicrobial Activity
The antimicrobial properties of benzodioxin derivatives have been explored extensively. For example, compounds structurally similar to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.5 µg/mL |
| Escherichia coli | 15.0 µg/mL |
| Pseudomonas aeruginosa | 20.0 µg/mL |
Neuroprotective Effects
Some studies suggest that compounds containing the benzodioxin structure may have neuroprotective effects. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Case Studies
-
Study on Antitumor Efficacy :
A recent study evaluated the efficacy of various benzodioxin derivatives on human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics . -
Antimicrobial Screening :
Another study focused on the antimicrobial properties of related compounds against a panel of bacterial strains. The findings revealed that these compounds could serve as potential leads for developing new antibiotics .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for its therapeutic application. Preliminary data suggest favorable absorption characteristics; however, detailed studies are needed to assess its metabolic pathways and potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
